Trigonelline hydrochloride

Overview

Description

Trigonelline hydrochloride is a naturally occurring alkaloid found in various plants, including coffee beans and fenugreek seeds. It is a derivative of trigonelline, which is formed by the methylation of the nitrogen atom of niacin (vitamin B3). This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications .

Scientific Research Applications

Trigonelline hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Trigonelline hydrochloride (TRG) is a natural polar hydrophilic alkaloid found in many plants such as green coffee beans and fenugreek seeds . It potentially acts on multiple molecular targets, including nuclear factor erythroid 2-related factor 2 (Nrf2), peroxisome proliferator-activated receptor γ, glycogen synthase kinase, tyrosinase, nerve growth factor, estrogen receptor, amyloid-β peptide, and several neurotransmitter receptors .

Mode of Action

TRG can facilitate the maintenance and restoration of the metabolic homeostasis of glucose and lipids . It can counteract inflammatory constituents at multiple levels by hampering pro-inflammatory factor release, alleviating inflammatory propagation, and attenuating tissue injury . It concurrently modulates oxidative stress by the blockage of the detrimental Nrf2 pathway when autophagy is impaired .

Biochemical Pathways

TRG is involved in several pathways like oxidative stress and antioxidant, inflammatory, neuroprotection and neurotrophic, and mitochondrial function and energy metabolism . In type 2 diabetic Goto–Kakizaki (GK) rats, TRG decreased the expression of genes involved in glycolysis (Pdhb, Pklr, Pfkfb1, and Gck), gluconeogenesis (G6pc, Slc37a4), and glucose uptake (Slc2a2) .

Pharmacokinetics

It has been observed that in a 2-hour oral glucose tolerance test in overweight men, trg ingestion reduced glucose and insulin concentrations after 15 minutes compared with a placebo .

Result of Action

TRG exerts diverse therapeutic effects on a variety of pathological conditions associated with chronic metabolic diseases and age-related disorders . It shows multidimensional effects, including neuroprotection from neurodegenerative disorders and diabetic peripheral neuropathy, neuromodulation, mitigation of cardiovascular disorders, skin diseases, diabetic mellitus, liver and kidney injuries, and anti-pathogen and anti-tumor activities .

Action Environment

It has been observed that trg can inhibit allergic inflammation in vitro and in vivo . It has also been found to modulate inflammatory pathways in the context of neuroinflammation, a common feature of many neurological disorders .

Safety and Hazards

Future Directions

Trigonelline Hydrochloride has shown promise as a therapeutic approach for several neurological disorders . It has also been used in studies for its potential therapeutic effects on multiple neurological disorders . Further experimental validation and preclinical studies are warranted to confirm the efficacy and safety of this compound as a potential treatment option .

Biochemical Analysis

Biochemical Properties

Trigonelline hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit collagen synthesis and protect dermal fibroblasts against ultraviolet radiation . It also acts on multiple molecular targets, including nuclear factor erythroid 2-related factor 2 (Nrf2), peroxisome proliferator-activated receptor γ, glycogen synthase kinase, tyrosinase, nerve growth factor, estrogen receptor, amyloid-β peptide, and several neurotransmitter receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been demonstrated to mitigate silica-induced silicosis and bleomycin-induced pulmonary fibrosis, as evidenced by improved histochemical staining and reduced fibrotic marker expressions . It also inhibits the differentiation of fibroblasts to myofibroblasts .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits fibroblast-to-myofibroblast differentiation by repressing TGF-β/Smad signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to be safe in mice and fibroblasts, and efficacious concentrations of this compound did not impair liver or kidney function .

Metabolic Pathways

This compound is involved in various metabolic pathways. In type 2 diabetic Goto–Kakizaki (GK) rats, this compound decreased the expression of genes involved in glycolysis and gluconeogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trigonelline hydrochloride can be synthesized through the methylation of nicotinic acid (niacin). The reaction is catalyzed by S-adenosyl-L-methionine (SAM) dependent nicotinate N-methyltransferase. This enzyme facilitates the transfer of a methyl group from SAM to nicotinic acid, resulting in the formation of trigonelline .

Industrial Production Methods

Industrial production of this compound involves the extraction of trigonelline from natural sources such as coffee beans and fenugreek seeds. The extracted trigonelline is then converted to its hydrochloride salt through a reaction with hydrochloric acid. This process ensures the compound’s stability and enhances its solubility in water .

Chemical Reactions Analysis

Types of Reactions

Trigonelline hydrochloride undergoes various chemical reactions, including:

Oxidation: Trigonelline can be oxidized to form nicotinic acid.

Reduction: It can be reduced to form methylamine.

Substitution: Trigonelline can undergo substitution reactions, such as the formation of chloromethane when treated with hydrochloric acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Hydrochloric acid is commonly used for substitution reactions.

Major Products Formed

Oxidation: Nicotinic acid.

Reduction: Methylamine.

Substitution: Chloromethane.

Comparison with Similar Compounds

Similar Compounds

Nicotinic Acid: A precursor of trigonelline, involved in similar metabolic pathways.

Caffeine: Another alkaloid with similar biosynthetic pathways, derived from purine nucleotides.

Nornicotine: A minor alkaloid in tobacco, structurally related to trigonelline.

Uniqueness

Trigonelline hydrochloride is unique due to its diverse biological activities and potential therapeutic applications. Unlike other similar compounds, it has shown promising effects in managing diabetes, neurodegenerative diseases, and cancer .

Properties

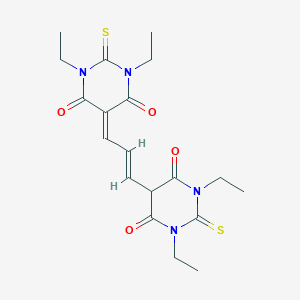

| { "Design of the Synthesis Pathway": "Trigonelline hydrochloride can be synthesized through a multistep process involving several reactions.", "Starting Materials": [ "Nicotinic acid", "Methanol", "Formaldehyde", "Hydrochloric acid", "Sodium borohydride" ], "Reaction": [ "Step 1: Condensation of nicotinic acid and formaldehyde in methanol to form 3,4-dihydroxypyridine", "Step 2: Reduction of 3,4-dihydroxypyridine with sodium borohydride to form 3,4-dihydroxypiperidine", "Step 3: Methylation of 3,4-dihydroxypiperidine with formaldehyde and hydrochloric acid to form 1-methyl-3,4-dihydroxypiperidine hydrochloride", "Step 4: Condensation of 1-methyl-3,4-dihydroxypiperidine hydrochloride with nicotinic acid in methanol to form Trigonelline hydrochloride" ] } | |

CAS No. |

6138-41-6 |

Molecular Formula |

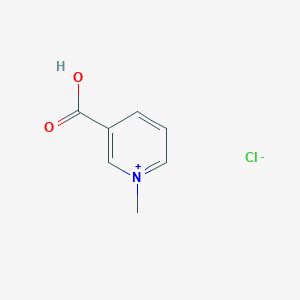

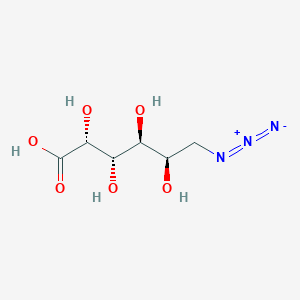

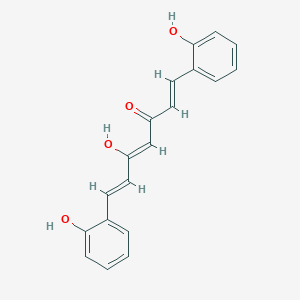

C7H8ClNO2 |

Molecular Weight |

173.60 g/mol |

IUPAC Name |

1-methylpyridin-1-ium-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H7NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H |

InChI Key |

TZSYLWAXZMNUJB-UHFFFAOYSA-N |

SMILES |

OC(C1=C[N+](C)=CC=C1)=O.[Cl-] |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)[O-].Cl |

| 6138-41-6 | |

Related CAS |

535-83-1 (Parent) |

Synonyms |

trigonelline trigonelline chloride trigonelline iodide trigonelline ion trigonelline tosylate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Trigonelline hydrochloride interact with biological systems and what are its downstream effects?

A1: this compound has been shown to interact with several biological targets. One study demonstrated that it inhibits the aggregation of amyloid-β peptide (Aβ40), a key process in the development of Alzheimer's disease []. Another study revealed that this compound can inhibit type I collagen fibrillation []. Further research indicated that it affects the quorum sensing (QS) system in Pseudomonas aeruginosa, impacting biofilm formation and virulence factor production []. It was also found to activate the NRF2 transcription factor in Leishmania donovani-infected cells, leading to the upregulation of the antioxidant enzyme HO-1 and the transcriptional repressor ATF3, which ultimately promotes parasite survival [].

Q2: What is known about the structural characteristics of this compound?

A2: While specific spectroscopic data wasn't provided in the abstracts, this compound is a salt formed from Trigonelline and hydrochloric acid. The molecular formula of Trigonelline is C7H7NO2, and its molecular weight is 137.14 g/mol. The addition of hydrochloric acid would alter these values for the hydrochloride salt. Further structural characterization can be achieved through techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR).

Q3: Has this compound shown potential in combating specific diseases?

A3: Research suggests this compound may have therapeutic potential for various conditions. It has demonstrated inhibitory effects against Pseudomonas aeruginosa, a bacterium notorious for causing difficult-to-treat infections, particularly in individuals with compromised immune systems []. Additionally, its interaction with amyloid-β peptide aggregation suggests a possible role in addressing Alzheimer's disease []. Further investigation is necessary to confirm these findings and explore potential applications.

Q4: What is known about the stability and formulation of this compound?

A5: Research suggests that this compound is susceptible to thermal degradation. One study investigated its breakdown at high temperatures, identifying 1-methylpyridinium as a major degradation product []. This highlights the importance of considering stability during formulation and storage. One study explored conjugating this compound onto PEGylated nanodiamonds to create a controlled-release system potentially enhancing its therapeutic efficacy [].

Q5: What are the known metabolic pathways of this compound?

A6: While the provided abstracts don't delve into specific metabolic pathways of this compound, one study used a tandem mass spectrometry approach to assess its inhibitory potential on eight human CYP450 isoforms in vitro []. This suggests that this compound might be metabolized by these enzymes, which are crucial for drug metabolism in the liver.

Q6: Are there any analytical methods available for the detection and quantification of this compound?

A7: Several analytical methods have been employed to study this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been used to assess its inhibitory potential on CYP450 enzymes []. Additionally, first-order derivative spectrophotometry and RP-HPLC methods were developed and validated for the simultaneous estimation of this compound in combination with other compounds in antidiabetic herbal formulations [, ]. These methods highlight the versatility in analyzing and quantifying this compound in various matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)

![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)